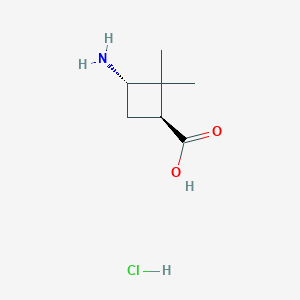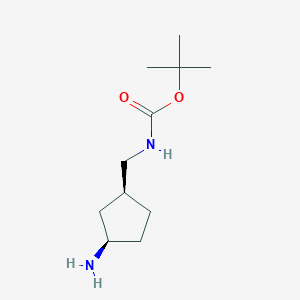![molecular formula C11H16FNO B1403607 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 933585-52-5](/img/structure/B1403607.png)
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine
Vue d'ensemble
Description
“1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” is a chemical compound that has potential applications in various scientific research fields, including drug discovery, material science, and biotechnology1. It is related to the compound “2,2-difluoro-2-[2-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride” which has a CAS Number: 2551116-76-62.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, related compounds have been synthesized using metal-catalyzed reactions34. For a detailed synthesis procedure, a specialized chemical synthesis database or literature would be more appropriate.Molecular Structure Analysis
The molecular structure of this compound is not directly available from the search results. However, it is likely to have a structure similar to its related compounds. For a detailed molecular structure analysis, specialized software or databases that can generate and analyze the molecular structure based on the IUPAC name would be helpful.Chemical Reactions Analysis
The specific chemical reactions involving “1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” are not available in the search results. However, related compounds have been involved in various chemical reactions, particularly metal-catalyzed reactions34.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” are not available in the search results. However, it is likely to share similar properties with its related compounds2.Applications De Recherche Scientifique
Synthesis and Chemical Applications
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine's relevance in scientific research primarily pertains to its role in synthetic chemistry and material science. It is a valuable precursor in the synthesis of complex molecules and materials due to its unique structural properties, such as the presence of both a fluorine atom and an ether linkage. These features make it an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
For example, the compound is involved in the development of new synthetic routes for fluorine-containing molecules, which are significant in pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts, such as increased stability and lipophilicity (Qiang Wang, Hongjian Song, & Qingmin Wang, 2021). Furthermore, the ether and amine functionalities offer versatile reactivity for cross-coupling reactions, enabling the construction of complex architectures required in drug discovery and material science.
Environmental and Health Sciences
In environmental and health sciences, derivatives of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine may be investigated for their biodegradability, toxicity, and potential bioaccumulation. Understanding these aspects is crucial for assessing the environmental impact of new materials and for designing compounds with favorable safety profiles.
Research into the degradation of nitrogen-containing compounds, including amine derivatives, by advanced oxidation processes highlights the importance of developing efficient methods for removing potential contaminants from water sources. Such studies are vital for environmental protection and public health (Akash P. Bhat & P. Gogate, 2021).
Safety And Hazards
Orientations Futures
The future directions for the research and application of this compound could include further exploration of its potential uses in drug discovery, material science, and biotechnology1. Additionally, more studies could be conducted to understand its synthesis, chemical reactions, mechanism of action, and safety profile.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, consulting specialized databases or literature would be recommended. Also, always follow appropriate safety guidelines when handling chemical compounds.
Propriétés
IUPAC Name |
1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKYFFRHIDYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)







![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)

